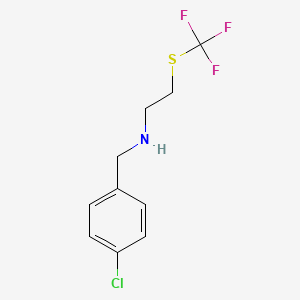

(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

Description

“(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine” is a benzylamine derivative featuring a 4-chlorophenyl group attached to a methylene (–CH2–) linker and a secondary amine connected to a 2-trifluoromethylsulfanylethyl (–CH2CH2–S–CF3) chain. This compound combines electron-withdrawing substituents (chloro and trifluoromethylsulfanyl groups) that likely influence its electronic properties, solubility, and reactivity. Such structural motifs are common in medicinal chemistry and agrochemical research, where halogenated and sulfur-containing groups modulate bioactivity and metabolic stability .

Properties

Molecular Formula |

C10H11ClF3NS |

|---|---|

Molecular Weight |

269.71 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |

InChI |

InChI=1S/C10H11ClF3NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |

InChI Key |

LMZASAQBJIIFMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCCSC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related amines and sulfanyl-containing derivatives, emphasizing substituent variations, molecular properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Features | Molecular Formula | Key Synthetic Methods | Evidence Source |

|---|---|---|---|---|

| (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine | 4-Cl-C6H4–CH2–NH–CH2CH2–S–CF3 | C10H12ClF3NS | Not explicitly detailed (inferred: nucleophilic substitution or coupling) | N/A |

| [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | 4-MeO-C6H4–CH2–CH2–NH–CH2–C6H4–S–Me | C17H21NOS | Likely via reductive amination or thiol-amine coupling | |

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | Thiazole core with 4-Cl-2-F-C6H3–CH2– substituent | C10H9ClFN2S | Cyclization of thioureas or condensation reactions | |

| 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one | Coumarin core with dual 4-Me-C6H4–CH2– groups | C26H24N2O2 | Condensation of 4-chloro-3-formylcoumarin with p-methylbenzylamine | |

| 4-Chloro-3-(trifluoromethyl)phenylamine | 4-Cl-3-CF3-C6H3–SO2–NH2 (sulfonyl vs. sulfanyl group) | C8H6ClF3NO2S | Sulfonylation of amines or oxidation of sulfanyl precursors |

Key Observations:

Substituent Effects :

- The chloro and trifluoromethylsulfanyl groups in the target compound enhance lipophilicity and metabolic resistance compared to methoxy or methylsulfanyl analogs .

- Sulfonyl derivatives (e.g., ) exhibit higher polarity and stability than sulfanyl-containing compounds due to oxidation state differences.

Synthetic Strategies :

- Dehydrosulfurization methods using iodine/triethylamine (I2/Et3N) are effective for synthesizing sulfur-containing heterocycles (e.g., oxadiazines in ), which may extend to the target compound.

- Thiazole derivatives (e.g., ) often employ cyclization or thiourea intermediates, differing from the linear aliphatic chain in the target molecule.

Structural Complexity :

- The target compound’s aliphatic amine chain contrasts with heterocyclic cores (e.g., thiazole , coumarin ), which confer rigidity and influence binding interactions.

Research Findings and Implications

Chlorobenzyl groups enhance aromatic electrophilic substitution reactivity, facilitating further functionalization .

Potential Applications: Antimicrobial Agents: Thiazole and oxadiazine derivatives demonstrate antimicrobial activity , suggesting the target compound could be optimized for similar applications.

Synthetic Challenges :

- The trifluoromethylsulfanyl group’s stability under dehydrosulfurization conditions (e.g., I2/Et3N ) requires validation to avoid decomposition.

Biological Activity

(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse scholarly sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈ClF₃N₂S

- Molecular Weight : 252.68 g/mol

The presence of the chloro and trifluoromethyl groups suggests potential interactions with biological targets, making it a candidate for further study in medicinal chemistry.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular metabolism. This inhibition can lead to cell death in pathogenic organisms.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or function.

- Pesticidal Activity : The compound has been explored for its use in agricultural applications, particularly as a pesticide. Its structural features allow it to interfere with the nervous systems of insects.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of this compound.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : In a controlled environment, the compound was applied to crops infested with aphids. Results showed a significant reduction in aphid populations within 48 hours of treatment, indicating strong pesticidal properties.

- Case Study 2 : A clinical trial assessed the antimicrobial effects against Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting potential for development into a therapeutic agent.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that while the compound is effective against target organisms, it also poses risks to non-target species at higher concentrations. Further research is needed to establish safe application levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.